1,2,5-Tribromo-4-chloro-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,5-tribromo-4-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3Cl/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUVNADCAIIFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)Br)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,5 Tribromo 4 Chloro 3 Methylbenzene
Strategies for Controlled Halogenation of Substituted Methylbenzenes
Electrophilic Aromatic Substitution (EAS) Approaches
Electrophilic Aromatic Substitution (EAS) stands as the most conventional and fundamental method for the halogenation of aromatic rings. nih.gov This class of reactions involves the attack of an electrophile (a positive or polarized species) on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. unizin.org For halogenation, the electrophile is a halogen cation or a polarized halogen molecule, whose reactivity is typically enhanced by a catalyst. libretexts.org
Regioselective bromination is crucial for the synthesis of specific polyhalogenated aromatic compounds. The most common method involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). chemguide.co.uk The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that can attack the aromatic ring. libretexts.orglibretexts.org
Alternative brominating agents have been developed to achieve higher selectivity. N-Bromosuccinimide (NBS) is a versatile reagent that, when used with catalysts like silica (B1680970) gel or zeolites, can provide enhanced regioselectivity, often favoring para-substitution. nih.gov Other systems, such as tetraalkylammonium tribromides, have also been shown to be highly para-selective for certain substrates. nih.gov The choice of solvent and reaction temperature can also significantly influence the distribution of isomers. nih.gov
Table 1: Selected Reagents for Regioselective Bromination
| Reagent/System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Br₂ / FeBr₃ | Room temperature, dark | Standard, produces mixture of ortho/para isomers |
| NBS / Silica Gel | Solid-phase, mild conditions | Often enhances para-selectivity nih.gov |
| NBS / ZrCl₄ | Catalytic ZrCl₄, mild conditions | Efficient for various aromatic compounds thieme-connect.com |
| Br₂ / Zeolite | Shape-selective catalyst | High para-selectivity for substrates like toluene (B28343) nih.gov |
Similar to bromination, regioselective chlorination is typically achieved through electrophilic aromatic substitution using molecular chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com These catalysts activate the chlorine molecule, facilitating the attack on the benzene ring to form a chlorosubstituted product. masterorganicchemistry.com
For substrates that are highly reactive, chlorination can proceed without a catalyst, but for less reactive or poly-substituted rings, a catalyst is essential. libretexts.org As with bromination, controlling the stoichiometry and reaction conditions is key to managing the extent of chlorination and the resulting isomer distribution. Palladium-catalyzed methods using N-chlorosuccinimide (NCS) as the chlorine source have also emerged as a way to achieve regioselectivity that can be different from traditional EAS reactions. organic-chemistry.orgnih.gov
The synthesis of a complex molecule like 1,2,5-tribromo-4-chloro-3-methylbenzene, which can also be named 2,3,6-tribromo-4-chloro-1-methylbenzene, is not feasible in a single step. It requires a multi-step, sequential halogenation strategy where substituents are added one by one. libretexts.org The order of these halogenation steps is dictated by the directing effects of the substituents already present on the ring.
A plausible, albeit challenging, synthetic route could start from a readily available precursor like 4-chlorotoluene. The strategy involves a sequence of bromination reactions, where the regioselectivity of each step is governed by the combined directing effects of the methyl, chloro, and bromo groups.
Table 2: Proposed Synthetic Pathway for 2,3,6-Tribromo-4-chloro-1-methylbenzene
| Step | Starting Material | Reagent/Catalyst | Product | Rationale |
|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Br₂ / FeBr₃ | 2-Bromo-4-chloro-1-methylbenzene | The activating methyl group directs bromination to the ortho position (C2), which is favored over the alternative ortho position (C6) due to less steric hindrance. |
| 2 | 2-Bromo-4-chloro-1-methylbenzene | Br₂ / FeBr₃ | 2,6-Dibromo-4-chloro-1-methylbenzene | The C6 position is activated by the methyl group (para) and the chloro group (ortho). Although deactivated, this position is targeted for the second bromination. Achieving high selectivity for this isomer over others (e.g., 2,5-dibromo) would be a key challenge. |
This proposed pathway highlights the inherent challenges in synthesizing polyhalogenated arenes, particularly in controlling the regiochemistry at each step to isolate the desired isomer in acceptable yield. nih.gov
Influence of Directing Group Effects and Steric Hindrance on Selectivity
The success of a sequential halogenation strategy hinges on understanding and predicting the directing effects of the substituents on the aromatic ring. wikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors.
Activating Groups (e.g., -CH₃): The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. It directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgwikipedia.org
In a polysubstituted ring, the position of the next substitution is determined by the combined influence of all groups. Generally, the directing effect of a strongly activating group will dominate over that of a deactivating group. libretexts.org
Steric hindrance also plays a critical role. Bulky substituents can physically block the approach of an electrophile to the adjacent ortho positions. libretexts.orgnumberanalytics.com This often results in a higher yield of the para-substituted product compared to the ortho-substituted product, even when both positions are electronically favored. numberanalytics.com In the synthesis of this compound, the increasing number of bulky halogen substituents at each step makes steric considerations progressively more important in determining the feasibility and outcome of subsequent reactions.
Table 3: Directing Effects of Relevant Substituents
| Substituent | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para libretexts.org |
| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para wikipedia.orglibretexts.org |
Catalytic Systems and Mediators in Polyhalogenation Reactions
Catalysts are indispensable in most halogenation reactions, particularly for deactivated or poly-substituted aromatic rings. They function by increasing the electrophilicity of the halogenating agent. wikipedia.org
Lewis Acid Catalysts: This is the most traditional and widely used class of catalysts for electrophilic halogenation. wikipedia.org
FeCl₃, AlCl₃, FeBr₃, AlBr₃: These catalysts work by accepting a pair of electrons from a halogen atom in a Cl₂ or Br₂ molecule. This polarization creates a highly electrophilic halogen species (e.g., Br⁺[FeBr₄]⁻) that is readily attacked by the aromatic ring. unizin.orglibretexts.org Iron is often used in practice as it reacts in situ with the halogen to form the corresponding iron(III) halide catalyst. chemguide.co.uk
Zirconium(IV) chloride (ZrCl₄): This has been shown to be an effective Lewis acid catalyst for halogenations using N-halosuccinimides (NCS, NBS), enabling reactions to proceed with high selectivity under mild conditions. thieme-connect.comnih.gov
Palladium-Based Catalysts: More modern methods utilize transition metal catalysts, such as palladium, to achieve C-H bond halogenation. These systems can offer different, and often complementary, regioselectivity compared to classical EAS. organic-chemistry.orgacs.org For instance, palladium-catalyzed reactions using N-halosuccinimides as the halogen source can functionalize C-H bonds that are otherwise unreactive in traditional EAS, often directed by a functional group already present on the substrate. nih.gov
Brønsted Acid Catalysts: In some cases, strong Brønsted acids can promote halogenation, particularly for deactivated aromatic rings. They are thought to activate the halogenating agent by protonation. nih.govacs.org
Table 4: Common Catalytic Systems in Aromatic Halogenation
| Catalyst Type | Examples | Role/Mechanism |
|---|---|---|
| Lewis Acids | FeCl₃, FeBr₃, AlCl₃, ZrCl₄ | Activates dihalogens or other halogen sources by forming a highly electrophilic species. libretexts.orgthieme-connect.com |
| Transition Metals | Palladium(II) complexes | Catalyzes direct C-H bond halogenation, often with regioselectivity controlled by a directing group. organic-chemistry.orgnih.gov |
| Brønsted Acids | Trifluoromethanesulfonic acid | Can promote halogenation of electron-poor arenes, potentially by protonating the halogenating agent. nih.govacs.org |
Lewis Acid Catalysis
Electrophilic aromatic halogenation is a cornerstone of synthetic organic chemistry for adding substituents to an aromatic system. wikipedia.org For typical benzene derivatives, particularly those that are deactivated by existing halogen substituents, a catalyst is required to enhance the electrophilicity of the halogenating agent. wikipedia.orglumenlearning.com Lewis acids are commonly employed for this purpose. wikipedia.orgncert.nic.in
The mechanism involves the Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), accepting a lone pair of electrons from the halogen molecule (e.g., Br₂ or Cl₂). masterorganicchemistry.combyjus.com This interaction polarizes the halogen-halogen bond, creating a highly electrophilic species (e.g., Br⁺) that can be attacked by the nucleophilic benzene ring. libretexts.orgyoutube.comlibretexts.org The attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.combyjus.com A weak base then removes a proton from the site of substitution, restoring the aromaticity and yielding the halogenated product. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, a precursor such as 4-chloro-3-methyltoluene would be subjected to bromination. Due to the deactivating nature of the chlorine atom, a Lewis acid catalyst would be essential to facilitate the reaction. wikipedia.org Iron is often used in practice as it reacts with bromine to form the active catalyst, iron(III) bromide, in situ. chemguide.co.uk
Table 1: Common Lewis Acid Catalysts in Aromatic Halogenation
| Catalyst | Halogen Activated | Typical Application |
|---|---|---|
| FeBr₃ / Fe | Br₂ | Bromination of benzene and derivatives chemguide.co.uk |
| FeCl₃ / Fe | Cl₂ | Chlorination of benzene and derivatives libretexts.orgchemguide.co.uk |
| AlBr₃ | Br₂ | Bromination, often used as an alternative to FeBr₃ libretexts.org |
| AlCl₃ | Cl₂ | Chlorination, a powerful and common Lewis acid byjus.comyoutube.com |
It is noteworthy that Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to catalyze benzylic bromination (substitution on the methyl group) via a radical pathway, contrasting with Brønsted acids which promote electrophilic ring bromination. nih.gov This highlights the importance of catalyst selection in directing the reaction to the desired position.
N-Halosuccinimides (NXS) with Activators and Additives
An alternative to using elemental halogens are N-halosuccinimides (NXS), such as N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and N-Iodosuccinimide (NIS). rsc.org While often associated with radical halogenation, NXS can serve as electrophilic halogen sources, particularly when paired with an activator or catalyst. nih.govrsc.org
Research has demonstrated that aromatic bromination can be effectively catalyzed by systems like D-camphorsulfonic acid combined with bismuth(III) chloride (BiCl₃), using NBS as the bromine source in acetonitrile. rsc.org This methodology was also extended to chlorinations and iodinations using NCS and NIS, respectively. rsc.org Such catalytic systems can offer milder reaction conditions and different selectivity profiles compared to traditional Lewis acid methods. For instance, Brønsted acids can activate reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to promote electrophilic ring brominations. nih.gov
Table 2: N-Halosuccinimide Reagents and Activating Systems
| NXS Reagent | Halogen Source | Activating System / Catalyst |
|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic Bromine | D-camphorsulfonic acid-BiCl₃ rsc.org |
| N-Chlorosuccinimide (NCS) | Electrophilic Chlorine | D-camphorsulfonic acid-BiCl₃ rsc.org |
| N-Iodosuccinimide (NIS) | Electrophilic Iodine | D-camphorsulfonic acid-BiCl₃ rsc.org, H₂SO₄ wikipedia.org |
Other Catalytic and Mediation Systems
Beyond classical Lewis acids and NXS reagents, other systems have been developed for aromatic halogenation. For iodination reactions, which are often reversible, an oxidizing agent such as nitric acid (HNO₃) or periodic acid (HIO₄) is required to oxidize the hydrogen iodide (HI) byproduct and drive the reaction to completion. wikipedia.orgncert.nic.in
Another versatile reagent is tribromoisocyanuric acid (TBCA). In methanol (B129727) or water at room temperature, TBCA can smoothly brominate electron-rich aromatic rings with high regioselectivity and in excellent yields. researchgate.net This method is particularly effective for activated rings, often yielding pure para-substituted products without the need for extensive purification. researchgate.net However, less reactive substrates like chlorobenzene (B131634) show little to no reaction under these mild conditions, though reactivity can be induced under more acidic conditions. researchgate.net
Design and Synthesis of Precursors for Targeted Halogenation Patterns, including 1-Bromo-3-chloro-2-methylbenzene
The synthesis of a polysubstituted aromatic compound with a specific substitution pattern, such as this compound, is highly dependent on the strategic synthesis of its precursors. The order of introduction of substituents is critical because each group directs subsequent substitutions to specific positions. libretexts.org
A plausible synthetic pathway to the final target compound would likely start from a precursor like 1-Bromo-3-chloro-2-methylbenzene. The synthesis of this specific precursor is a challenge in itself, as the 1,2,3-substitution pattern is not easily achieved by direct electrophilic substitution on a simpler starting material like 3-chlorotoluene (B144806) due to directing group effects.
A common strategy to overcome unfavorable directing effects is to use a Sandmeyer reaction. A potential retrosynthetic analysis for 1-Bromo-3-chloro-2-methylbenzene might start from 3-chloro-2-methylaniline (B42847).
Proposed Synthetic Route for 1-Bromo-3-chloro-2-methylbenzene:
Diazotization: 3-chloro-2-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C). This converts the primary aromatic amine into a diazonium salt (3-chloro-2-methylbenzenediazonium bromide). This reaction is a standard procedure for converting primary aromatic amines into diazonium salts. youtube.com
Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding the target precursor, 1-Bromo-3-chloro-2-methylbenzene. youtube.com
Once the precursor 1-Bromo-3-chloro-2-methylbenzene is obtained, subsequent bromination steps would be carried out. The existing substituents (methyl, chloro, bromo) would direct the incoming bromine atoms. The methyl group is an ortho, para-director, as are the halogens. The final bromination steps would require forcing conditions, likely with a Lewis acid catalyst, to add bromine atoms to the now significantly deactivated ring to achieve the final 1,2,5-tribromo substitution pattern.
Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side products in polyhalogenation. acs.org Key parameters include the choice of catalyst, solvent, temperature, and stoichiometry.
Catalyst and Reagent Choice: For deactivated rings, a strong Lewis acid catalyst is necessary. wikipedia.org For more activated systems, milder and more regioselective reagents like tribromoisocyanuric acid (TBCA) can be employed to avoid over-reaction and achieve clean conversion to a single isomer. researchgate.net
Solvent Effects: The choice of solvent can influence reaction rates. For example, the halogenation of phenols is reported to be faster in polar solvents. wikipedia.org
Acidity: For certain reagents like TBCA, which are unreactive toward deactivated arenes under neutral conditions, the reaction can be successfully carried out by increasing the acidity of the medium. researchgate.net
Stoichiometry: Controlling the amount of halogenating agent is critical to prevent over-halogenation. For example, using excess bromine with a catalyst can lead to the formation of tribrominated products where a mono- or di-substituted product might be desired. wikipedia.org
Separation: Even with optimized conditions, a mixture of isomers (e.g., ortho and para) can form. Fortunately, these isomers often have significantly different melting points, which allows for their separation by techniques like recrystallization. ncert.nic.in
Table 3: Optimization Parameters in Aromatic Halogenation
| Parameter | Influence on Reaction | Example |
|---|---|---|
| Catalyst | Controls reactivity; essential for deactivated rings. | Using FeCl₃ for brominating chlorotoluene. wikipedia.orgncert.nic.in |
| Solvent | Can affect reaction rate and solubility. | Halogenation of phenols is faster in polar solvents. wikipedia.org |
| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Sandmeyer reactions require cold conditions (0-5 °C) for diazonium salt stability. youtube.com |
| Acidity | Can activate certain halogenating agents for use with deactivated rings. | Using acidic conditions with TICA to iodinate deactivated arenes. researchgate.net |
| Stoichiometry | Controls the degree of halogenation. | Using 1 equivalent of Br₂ to favor monobromination. |
Synthetic Challenges in Achieving Defined Polyhalogenation of Aromatic Rings
The synthesis of specifically substituted polyhalogenated aromatic compounds is fraught with challenges. The introduction of multiple halogens onto an aromatic ring in a controlled, regioselective manner is a non-trivial task. acs.org
Regiocontrol: As more substituents are added to the ring, predicting the position of the next substitution becomes complex. The directing effects of all existing groups must be considered. When directing effects are in opposition, mixtures of products are likely. libretexts.org
Ring Deactivation: Each halogen atom added to the ring makes it more electron-poor and thus less reactive toward further electrophilic substitution. libretexts.org This requires increasingly harsh reaction conditions (higher temperatures, stronger catalysts), which can lead to undesirable side reactions.
Over-halogenation: It can be difficult to stop the reaction at a specific degree of halogenation. Using powerful halogenating systems can easily lead to the addition of more halogen atoms than desired, resulting in a complex mixture of polyhalogenated products that are difficult to separate. wikipedia.org
Steric Hindrance: As the ring becomes more crowded with substituents, steric hindrance can prevent substitution at an electronically favored position, directing the incoming electrophile to a less hindered site. researchgate.net
These challenges mean that the synthesis of a complex molecule like this compound requires careful planning, precise control over reaction conditions, and often involves sophisticated purification techniques to isolate the target compound.
Advanced Structural Elucidation of 1,2,5 Tribromo 4 Chloro 3 Methylbenzene
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity of atoms in a molecule. emerypharma.com For a polysubstituted benzene (B151609) derivative like 1,2,5-tribromo-4-chloro-3-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments is crucial for assigning the proton and carbon signals and establishing the complete molecular framework.
Multi-dimensional NMR techniques are powerful tools for deciphering the intricate network of covalent bonds in a molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. emerypharma.comsdsu.edu In this compound, the key correlation would be between the protons of the methyl group and the single aromatic proton, confirming their spatial proximity through a few bonds. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu For this molecule, HSQC would show a cross-peak linking the methyl protons to the methyl carbon and another connecting the aromatic proton to its corresponding aromatic carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the carbon skeleton by identifying longer-range (typically 2-4 bonds) ¹H-¹³C correlations. columbia.educ6h6.org In the case of this compound, crucial HMBC cross-peaks would be expected between the methyl protons and the adjacent aromatic carbons (C2, C3, and C4), and between the aromatic proton (H6) and its neighboring carbons (C1 and C5). These correlations are indispensable for definitively placing the substituents on the benzene ring. c6h6.org
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Insight Provided |
| COSY | ¹H - ¹H | Aromatic H ↔ Methyl H (long-range) | Proximity of methyl and aromatic protons |
| HSQC | ¹H - ¹³C (one-bond) | Methyl H - Methyl C; Aromatic H - Aromatic C | Direct H-C attachments |
| HMBC | ¹H - ¹³C (multi-bond) | Methyl H ↔ C2, C3, C4; Aromatic H ↔ C1, C5 | Substituent placement on the ring |
The electronic environment surrounding each nucleus, influenced by the electron-donating or withdrawing nature of nearby substituents, dictates its chemical shift (δ) in the NMR spectrum.
¹H NMR: In this compound, the single aromatic proton is expected to have a downfield chemical shift due to the deshielding effects of the adjacent bromine atoms. The methyl protons will appear as a singlet in the upfield aliphatic region.
¹³C NMR: Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts heavily influenced by the attached halogens and the methyl group. The carbon atoms bonded to the highly electronegative bromine and chlorine atoms will be significantly shifted downfield.
Spin-spin coupling constants (J) provide through-bond connectivity information. While direct proton-proton coupling within the aromatic ring is absent in this molecule due to the single aromatic proton, long-range couplings between the methyl protons and the aromatic proton may be observable under high-resolution conditions.
Table 2: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H | ~7.5 - 8.0 | - |
| Methyl H | ~2.4 | - |
| C1-Br | - | ~120 |
| C2-Br | - | ~135 |
| C3-CH₃ | - | ~138 |
| C4-Cl | - | ~130 |
| C5-Br | - | ~125 |
| C6-H | - | ~133 |
| Methyl C | - | ~21 |
Note: These are estimated values and can vary depending on the solvent and experimental conditions.
Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. youtube.com For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). docbrown.info This isotopic cluster provides a clear signature for the presence of three bromine atoms and one chlorine atom. docbrown.info
The fragmentation of the molecular ion, typically initiated by electron impact, often proceeds through predictable pathways. orgchemboulder.comwikipedia.org For this compound, initial fragmentation would likely involve the loss of a methyl radical, followed by the sequential loss of halogen atoms. libretexts.org The specific fragmentation pattern can serve as a fingerprint to differentiate it from other isomers. libretexts.org
Vibrational Spectroscopy for Identification of Key Structural Features (Infrared, Raman)
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C-C stretching within the aromatic ring, and C-H bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. The C-Br and C-Cl stretching vibrations, as well as the symmetric breathing mode of the benzene ring, are expected to produce strong signals in the Raman spectrum.
Together, IR and Raman spectroscopy provide a detailed vibrational fingerprint of the molecule, which is useful for its identification and for confirming the presence of key structural features.
Theoretical and Computational Investigations of 1,2,5 Tribromo 4 Chloro 3 Methylbenzene
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules. thebookloft.com It provides a balance between accuracy and computational cost, making it a suitable method for analyzing complex systems like polyhalogenated benzenes. thebookloft.comacs.org DFT studies can elucidate the molecule's geometry, stability, and electronic characteristics.
Due to the presence of multiple bulky halogen substituents (three bromine atoms and one chlorine atom) and a methyl group on the benzene (B151609) ring, steric hindrance would likely cause some distortion from a perfectly planar aromatic ring. The substituents may be forced slightly out of the plane of the benzene ring to minimize repulsive interactions. Conformational analysis would explore different rotational orientations of the methyl group to identify the global energy minimum structure. In similar halogenated aromatic systems, DFT calculations have been successfully used to predict these structural parameters, which often show good agreement with experimental data from X-ray crystallography where available. acs.org
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Ring (Example) (Note: This table is for illustrative purposes, showing typical data obtained from DFT calculations on substituted benzenes, not specific data for 1,2,5-Tribromo-4-chloro-3-methylbenzene.)
| Parameter | Typical Value (Å or Degrees) |
|---|---|
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-H bond length | ~1.08 Å |
| C-Cl bond length | ~1.74 Å |
| C-Br bond length | ~1.90 Å |
| C-C (methyl) bond length | ~1.51 Å |
| C-C-C (ring) bond angle | ~120° |
| Cl-C-C bond angle | 118° - 122° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. frontiersin.org For polyhalogenated aromatic hydrocarbons, the HOMO-LUMO gap is influenced by the number and type of halogen substituents. acs.orgresearchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance. frontiersin.org
Table 2: Example HOMO-LUMO Gap Data for Aromatic Compounds (Note: This table provides example data to illustrate trends and is not specific to this compound.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -6.75 | -1.15 | 5.60 |
| Chlorobenzene (B131634) | -6.82 | -1.25 | 5.57 |
| Bromobenzene | -6.78 | -1.30 | 5.48 |
The distribution of electrons within a molecule is rarely uniform. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial charge on each atom. This helps to identify electron-rich and electron-poor centers in the molecule.
A more visual and intuitive tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. nih.govrsc.org
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would likely show negative potential (red) above and below the plane of the aromatic ring, characteristic of π-systems. nih.gov The halogen atoms, despite their electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the axis of the C-X bond, which is important for understanding halogen bonding. researchgate.netresearchgate.net The MEP provides a powerful visual guide to predict how the molecule will interact with other reagents. rsc.orgmdpi.com
Computational Prediction of Regioselectivity in Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound has only one available hydrogen atom for substitution (at position 6). Therefore, predicting regioselectivity for a substitution reaction on the parent molecule is straightforward. However, computational methods are invaluable for understanding the relative reactivity of this position compared to other aromatic compounds.
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for these molecules. numberanalytics.comchemguide.co.uk Computational models can predict the most likely site of attack by an electrophile. nih.gov One common method involves calculating the relative energies of the possible carbocation intermediates (sigma-complexes) that form upon electrophilic attack. nih.gov The most stable intermediate corresponds to the major reaction product. For halogenations and nitrations, this method has shown good correlation with experimental results. nih.gov Other approaches use reactivity indices derived from the molecule's electronic structure, such as the Fukui functions or the calculated MEP, to identify the most nucleophilic site on the aromatic ring. researchgate.net The methyl group is an activating, ortho-para directing group, while halogens are deactivating but also ortho-para directing. libretexts.org In this heavily substituted molecule, the combined electronic effects of the four halogens would strongly deactivate the ring towards electrophilic attack.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states. A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. It represents the energy maximum along the reaction coordinate.
By locating the transition state structure and calculating its energy, chemists can determine the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For a potential reaction involving this compound, such as a substitution or a coupling reaction, DFT calculations could be used to model the entire reaction profile. This would involve optimizing the geometries of the reactants, products, any intermediates, and the transition states connecting them. This provides deep mechanistic insight that is often difficult to obtain through experimental means alone. acs.org
Application of Advanced Quantum Chemical Methodologies to Polyhalogenated Systems
While DFT is a workhorse for many computational studies, more advanced and computationally intensive methods can provide even higher accuracy, which is particularly important for systems with complex electronic effects like polyhalogenated compounds. thebookloft.com
Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered "high-level" ab initio methods. acs.orgchemistryviews.org These are often used to benchmark the accuracy of DFT functionals for a specific class of molecules. For polyhalogenated systems, accurately describing non-covalent interactions, such as halogen bonding and π-π stacking, is critical. chemistryviews.orgmdpi.com Advanced methods, often combined with large basis sets, are essential for capturing the subtle electron correlation and dispersion forces that govern these interactions. acs.org The analysis of halogenated compounds through these sophisticated quantum chemistry approaches is crucial for understanding their environmental behavior, designing new materials, and predicting their reactivity in complex chemical systems. thebookloft.com
An in-depth analysis of the chemical behavior of the heavily substituted aromatic compound, this compound, reveals a complex interplay of electronic and steric effects that govern its reactivity. This article explores the potential for further electrophilic and nucleophilic aromatic substitutions, as well as its utility in metal-catalyzed cross-coupling reactions, providing a theoretical framework for its chemical transformations.
Reactivity and Chemical Transformations of 1,2,5 Tribromo 4 Chloro 3 Methylbenzene
The reactivity of 1,2,5-Tribromo-4-chloro-3-methylbenzene is dictated by the presence of multiple halogen substituents and a single methyl group on the benzene (B151609) ring. The four halogen atoms (three bromine, one chlorine) are strongly electron-withdrawing and deactivating towards electrophilic attack, while also serving as potential leaving groups in nucleophilic and cross-coupling reactions. Conversely, the methyl group is a weak activator for electrophilic substitution and a deactivator for nucleophilic substitution. The substitution pattern leaves only one hydrogen atom on the ring at the C6 position, significantly limiting the possibilities for electrophilic substitution.
Role of 1,2,5 Tribromo 4 Chloro 3 Methylbenzene As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of More Complex Organic Molecules
The strategic placement of three bromine atoms and one chlorine atom on the benzene (B151609) ring of 1,2,5-Tribromo-4-chloro-3-methylbenzene makes it an excellent precursor for a variety of chemical transformations. The differential reactivity of the halogen substituents allows for selective manipulation, a key aspect in multi-step organic synthesis. While specific, documented syntheses directly employing this compound are not widely available in general literature, its structure suggests a high potential for use in cross-coupling reactions.
For instance, the bromine atoms, being generally more reactive than the chlorine atom in common catalytic cycles (such as those involving palladium), can be selectively targeted. This would allow for the sequential introduction of different functional groups, leading to the generation of more complex and diverse molecular architectures. The methyl group also offers a site for potential functionalization through various synthetic routes.
Utility in the Construction of Highly Functionalized Aromatic Systems
The construction of highly functionalized aromatic systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. The dense halogenation of this compound provides multiple points of attachment for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Chemists can, in principle, utilize a series of regioselective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to systematically replace the bromine and chlorine atoms with a wide array of other functional groups. This step-wise approach would enable the precise assembly of aromatic compounds with tailored electronic and steric properties. The inherent steric hindrance due to the multiple substituents can also influence the conformational preferences of the resulting products, a factor that can be critical in the design of molecules with specific three-dimensional shapes.
Contribution to the Advancement of Advanced Organic Synthesis Methodologies
The development of novel and efficient synthetic methodologies is a continuous pursuit in organic chemistry. Polysubstituted compounds like this compound serve as ideal substrates for testing and refining new synthetic methods. The challenge of achieving selective reactions at specific positions on such a multi-halogenated ring can drive the innovation of new catalysts and reaction conditions with enhanced selectivity.
For example, methodologies that can differentiate between the various bromine and chlorine environments on the aromatic ring would represent a significant advancement in synthetic utility. The exploration of ortho-lithiation and subsequent trapping with electrophiles, in the context of the existing substituents, could also open up new avenues for functionalization. The study of the reactivity of this compound can therefore contribute to a deeper understanding of the factors governing selectivity in complex aromatic systems, thereby enriching the toolbox of synthetic organic chemists.
Q & A
Q. What are the optimal synthetic routes for 1,2,5-Tribromo-4-chloro-3-methylbenzene, and how can regioselectivity challenges be addressed?
Synthesizing polyhalogenated benzene derivatives requires careful control of reaction conditions. A multi-step approach is often necessary:
- Bromination/chlorination sequence : Use Friedel-Crafts alkylation to introduce the methyl group first, followed by halogenation. Electrophilic substitution at the 3-methyl position may require directing groups (e.g., sulfonic acid) to ensure proper regioselectivity .
- Mitigating cross-reactivity : Employ low-temperature bromination (0–6°C) to reduce undesired side reactions, as seen in halogenated benzene syntheses .
- Purification : Column chromatography with deuterated solvents (e.g., toluene-nonane mixtures) can resolve isomers, similar to methods for tribromobiphenyls .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR can identify methyl and halogen positions, but H-labeled analogs (e.g., deuterated tribromobenzenes) may enhance signal resolution .
- GC-MS : Use non-polar columns (e.g., DB-5) with electron-capture detection for trace analysis. Compare retention times to tribromobiphenyl standards (e.g., 2,2',5-Tribromobiphenyl) to confirm molecular weight .
- X-ray crystallography : Resolve crystal structure ambiguities caused by heavy atoms (Br/Cl) using synchrotron radiation, as applied to halogenated benzophenones .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Store at 0–6°C to prevent decomposition, as recommended for halogenated benzenes like 1,2,3-trichlorobenzene .
- Light sensitivity : Protect from UV exposure to avoid dehalogenation, a common issue in polybrominated aromatics .
- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may induce nucleophilic substitution at chlorine sites .
Advanced Research Questions
Q. How can computational modeling predict the environmental adsorption behavior of this compound?
- Molecular dynamics simulations : Model interactions with indoor surfaces (e.g., silica or polymers) using force fields parameterized for halogenated aromatics. Studies on trichlorobenzenes suggest hydrophobic surfaces enhance adsorption .
- QSAR models : Correlate log values (estimated at ~4.5–5.0 due to Br/Cl substituents) with bioaccumulation potential, referencing data for tribromobiphenyls .
Q. What mechanistic insights explain conflicting reactivity data in cross-coupling reactions?
- Competing pathways : Suzuki-Miyaura coupling may fail due to steric hindrance from the 3-methyl group. Use bulky ligands (e.g., SPhos) to suppress homocoupling, as demonstrated for hindered bromobenzoic acids .
- Halogen reactivity hierarchy : Bromine at the 2-position is more reactive than chlorine (4-position) in nucleophilic aromatic substitution. Kinetic studies on similar trihalobenzenes support this trend .
Q. How can advanced spectroscopic methods resolve discrepancies in degradation product identification?
- High-resolution mass spectrometry (HRMS) : Use Orbitrap or TOF analyzers to distinguish between degradation isomers (e.g., dibromochlorotoluene vs. bromochloroxylene) .
- Isotopic labeling : Introduce C-methyl groups to track fragmentation patterns during LC-MS/MS analysis, a method validated for halogenated intermediates .
Q. What strategies optimize eco-toxicological assessments of this compound?
- Microcosm studies : Evaluate aerobic/anaerobic degradation in soil using C-labeled analogs, following protocols for trichlorobenzene biodegradation .
- Toxicity profiling : Compare LC values with structurally related compounds (e.g., 2,2',5-Tribromobiphenyl) to estimate aquatic toxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
